molecular formula C4H12Cl2N2O2 B594222 DL-2,4-Diaminobutyric acid-2,3,3,4,4-d5 (dihydrochloride) CAS No. 1219346-22-1

DL-2,4-Diaminobutyric acid-2,3,3,4,4-d5 (dihydrochloride)

Cat. No.: B594222
CAS No.: 1219346-22-1
M. Wt: 195.076
InChI Key: CKAAWCHIBBNLOJ-RIZDZYNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-2,4-Diaminobutyric acid-2,3,3,4,4-d5 (dihydrochloride) is a chemical compound with the molecular formula C4H10N2O2·2HCl It is a deuterated derivative of 2,4-diaminobutyric acid, where the hydrogen atoms at positions 3 and 4 are replaced by deuterium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diamino-3,3,4,4-tetradeuteriobutanoic acid;dihydrochloride typically involves the deuteration of 2,4-diaminobutyric acidThe final step involves deprotection and purification to obtain the target compound in its dihydrochloride form .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar steps to the laboratory synthesis, scaled up to accommodate larger quantities. The use of deuterated reagents and catalysts would be essential to ensure the incorporation of deuterium atoms at the specified positions.

Chemical Reactions Analysis

Types of Reactions

DL-2,4-Diaminobutyric acid-2,3,3,4,4-d5 (dihydrochloride) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amines.

Scientific Research Applications

DL-2,4-Diaminobutyric acid-2,3,3,4,4-d5 (dihydrochloride) has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a deuterated standard in NMR spectroscopy.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and metabolic pathways.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of deuterated compounds for various industrial applications.

Mechanism of Action

The mechanism of action of 2,4-diamino-3,3,4,4-tetradeuteriobutanoic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to altered biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,4-diamino-3,3,4,4-tetradeuteriobutanoic acid;dihydrochloride lies in its deuterium content, which imparts distinct properties such as increased metabolic stability and altered reaction kinetics. These features make it valuable for specific research and industrial applications where deuterium labeling is advantageous.

Properties

IUPAC Name

2,4-diamino-3,3,4,4-tetradeuteriobutanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.2ClH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H/i1D2,2D2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAAWCHIBBNLOJ-RIZDZYNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745863
Record name 2,4-Diamino(3,3,4,4-~2~H_4_)butanoic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219346-22-1
Record name 2,4-Diamino(3,3,4,4-~2~H_4_)butanoic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1219346-22-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.